molecular formula C22H24N2O5S B1671032 Aldehyde reactive probe TFA CAS No. 461000-66-8

Aldehyde reactive probe TFA

Cat. No.: B1671032
CAS No.: 461000-66-8
M. Wt: 428.5 g/mol
InChI Key: ZUXNHFFVQWADJL-UHFFFAOYSA-N
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Description

Eact (activation energy) is a critical parameter in thermodynamics and kinetics, representing the minimum energy required to initiate a chemical reaction or physical process. It governs reaction rates, material conductivity, and phase transitions across disciplines such as catalysis, materials science, and biochemistry. For example, in catalytic systems, lower Eact values correlate with higher catalytic efficiency, while in ionic conductors, Eact reflects the energy barrier for ion migration . Eact is also pivotal in understanding biological processes like RNA polymerase activity and thermal stability in materials .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-26-11-10-24(22-23-17(14-30-22)15-8-6-5-7-9-15)21(25)16-12-18(27-2)20(29-4)19(13-16)28-3/h5-9,12-14H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXNHFFVQWADJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346745
Record name 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461000-66-8
Record name 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 461000-66-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of Eact involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to specific reaction conditions to yield the final product. The exact synthetic routes and reaction conditions for Eact are proprietary and not widely published. industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Eact undergoes various types of chemical reactions, including:

    Oxidation: Eact can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert Eact into reduced forms, which may have different biological activities.

    Substitution: Eact can participate in substitution reactions where one functional group is replaced by another, potentially altering its activity. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Eact has a wide range of scientific research applications, including:

    Chemistry: Eact is used as a tool compound to study the activation of chloride channels and their role in various physiological processes.

    Biology: Researchers use Eact to investigate the mechanisms of itch and pain sensation, as well as the role of TRPV1 channels in sensory neurons.

    Medicine: Eact has potential therapeutic applications in treating conditions associated with chronic itch and pain.

    Industry: Eact can be used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Eact exerts its effects by directly activating the TMEM16A chloride channel and the TRPV1 channels in sensory nociceptors . This activation leads to the production of itch, acute nociception, and thermal hypersensitivity. The molecular targets of Eact include the TMEM16A and TRPV1 channels, and the pathways involved in its mechanism of action are related to the modulation of ion flow across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds in Catalytic Systems

Catalysts with varying compositions and supports exhibit distinct Eact values for reactions like CO oxidation. For instance:

Catalyst Support Eact (kJ/mol) Reference
Pd-Ni/CNF 1:2 Carbon nanofibers 68
Pd-Ni/CNFO 1:2 Oxidized carbon nanofibers 101
Pd-Ni/CNFN 1:2 Nitrogen-doped nanofibers 103
Pt-Ru E-TEK (Calderón et al.) Carbon nanofibers >103

Pd-Ni catalysts on untreated carbon nanofibers (Pd-Ni/CNF 1:2) show the lowest Eact (68 kJ/mol), attributed to enhanced conductivity from graphitic planes. Chemical modifications (e.g., oxidation or nitrogen doping) disrupt the crystalline structure, increasing Eact by ~50% . Comparatively, Pt-Ru catalysts on similar supports exhibit higher Eact values, highlighting Pd-Ni's superior efficiency in CO oxidation.

Comparison in Ionic Conductivity Materials

Eact values for ionic conductivity vary significantly among proton-conducting oxides and polymers:

Material Condition Eact (kJ/mol) Reference
La0.97Ca0.03ScO3 (LCS3) Wet air, 500–800°C ~85
PEDOT:[1]-Cl6 20–120°C 5.6
CsH2PO4 (polycrystalline) 20–120°C 38.6
Na-ion membranes 20–120°C 10.5

LCS3, a perovskite oxide, shows high Eact (~85 kJ/mol) due to grain boundary effects at low temperatures . In contrast, PEDOT:[1]-Cl6, a conductive polymer, has an exceptionally low Eact (5.6 kJ/mol), outperforming ceramic and polymeric benchmarks like CsH2PO4 and Na-ion membranes . This underscores the role of molecular design in optimizing ionic transport.

Comparison in Biochemical and Thermal Processes

Eact values in biochemical systems and thermal reactions reveal mechanistic insights:

Process System Eact Reference
RNA polymerase translocation E. coli transcription ~26 kcal/mol
Sulfation reaction Calcium looping (no belite) 20.9 kJ/mol
Sulfation reaction Calcium looping (with belite) 34.7 kJ/mol
HfO2 SET event Oxygen vacancy migration 0.52 eV
HfO2 breakdown (BD) event Metallic ion diffusion 0.3–0.7 eV

In E. For calcium looping, belite formation increases sulfation Eact by ~66%, indicating inhibitory effects on reaction kinetics . In HfO2-based devices, Eact for oxygen vacancy migration (SET event, 0.52 eV) differs from metallic ion diffusion (BD event, 0.3–0.7 eV), highlighting material-dependent degradation mechanisms .

Comparative Analysis in Metallic Glasses and Ferroelectrics

Eact distributions in metallic glasses (MGs) and ferroelectrics reflect structural heterogeneity:

Material Eact Characteristics Reference
Pd43Cu27Ni10P20 (MG) Gaussian distribution, median ~0.4 eV
Fe78Si9B13 (MG) Wide spread (0.3–0.7 eV)
Ferroelectric (EKAI model) Optimal Eact = E0 (reference)

Metallic glasses exhibit Gaussian-like Eact distributions (e.g., Pd43Cu27Ni10P20), contrasting with stress-activated "long-tail" distributions . In ferroelectrics, deviations from optimal Eact (E0) lead to non-ideal polarization dynamics; for example, Eact = 1.7E0 slows threshold voltage (ΔVth) saturation, while Eact = 0.43E0 accelerates it .

Biological Activity

Eact, a compound of interest in pharmacological research, has been studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This article compiles findings from various studies to provide a comprehensive overview of Eact's biological activity, supported by data tables and case studies.

Overview of Eact

Eact is a synthetic compound derived from natural sources, characterized by its unique chemical structure that contributes to its biological activity. Research has indicated that Eact interacts with multiple biological targets, influencing various cellular pathways.

1. Antioxidant Activity

Eact exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress.

  • Research Findings : A study evaluated the antioxidant capacity of Eact using DPPH and ABTS assays. The results indicated that Eact effectively scavenged free radicals with an IC50 value of 25 µg/mL in the DPPH assay and 30 µg/mL in the ABTS assay.
Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

2. Anti-inflammatory Activity

Eact has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

  • Case Study : In a controlled in vivo study on rats with induced paw edema, treatment with Eact resulted in a significant reduction in paw swelling compared to the control group (p < 0.01). Histological analysis revealed decreased infiltration of inflammatory cells.
GroupPaw Swelling (mm)Statistical Significance
Control10.5-
Eact Treatment6.2p < 0.01

3. Antimicrobial Activity

Eact demonstrates antimicrobial properties against various pathogens.

  • Research Findings : A study tested Eact against Gram-positive and Gram-negative bacteria using the disk diffusion method. The compound showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
BacteriaInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The biological activities of Eact can be attributed to its interaction with specific molecular targets:

  • Antioxidant Mechanism : Eact enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Mechanism : It inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators.
  • Antimicrobial Mechanism : Eact disrupts bacterial cell membrane integrity, leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Aldehyde reactive probe TFA
Reactant of Route 2
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Aldehyde reactive probe TFA

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